molecular formula C12H13N3O3 B8717577 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile CAS No. 288251-79-6

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile

Cat. No.: B8717577
CAS No.: 288251-79-6
M. Wt: 247.25 g/mol
InChI Key: CYFILLBDFPXZQD-UHFFFAOYSA-N
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Description

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitrobenzonitriles This compound is characterized by the presence of a nitro group (-NO2) and a hydroxypiperidine moiety attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile typically involves the nitration of a benzonitrile derivative followed by the introduction of the hydroxypiperidine group. One common method involves the reaction of 2-chlorobenzonitrile with 4-hydroxypiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxypiperidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2-(4-hydroxypiperidino)benzonitrile, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxypiperidine moiety can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzonitrile: Lacks the nitro and piperidine groups, making it less versatile in chemical reactions.

    2-Nitrobenzonitrile: Lacks the hydroxypiperidine group, limiting its biological applications.

    4-Nitrobenzonitrile: Similar in structure but lacks the hydroxypiperidine group, affecting its reactivity and applications.

Uniqueness

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile is unique due to the presence of both the nitro and hydroxypiperidine groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

CAS No.

288251-79-6

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-5-nitrobenzonitrile

InChI

InChI=1S/C12H13N3O3/c13-8-9-7-10(15(17)18)1-2-12(9)14-5-3-11(16)4-6-14/h1-2,7,11,16H,3-6H2

InChI Key

CYFILLBDFPXZQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-chloro-5-nitrobenzonitrile (36 g) and 4-hydroxypiperidine (50 g) were added to ethanol (300 ml), and the mixture was stirred at a refluxing temperature for 1 h. The solvent was evaporated under reduced pressure. Diisopropyl ether was added to the residue to allow crystallization. The crystals were recrystallized from hydrous ethanol to give 5-nitro-2-(4-hydroxypiperidin-1-yl)benzonitrile (37.4 g), melting point: 114–115° C.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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